1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that suggest possible applications in drug discovery, particularly as inhibitors of various biological targets. The presence of the hydroxyl group in its structure enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.
This compound can be classified as a heterocyclic organic compound. It is derived from pyrazolo[4,3-d]pyrimidine, a bicyclic structure known for its diverse biological activities. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential as a scaffold for developing new therapeutic agents.
The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves cyclization reactions starting from appropriate precursors. A common approach includes reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the pyrazole ring. Subsequent functionalization can introduce the hydroxyethyl group.
Key steps in the synthesis may include:
The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular formula of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is C_8H_10N_4O. The compound features a pyrazole ring fused to a pyrimidine ring, with a hydroxyl group at the 1-position and an ethyl group at the 2-position.
Key structural characteristics include:
The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve pharmacokinetic properties.
The mechanism of action for 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is primarily linked to its role as an inhibitor of specific enzymes or receptors. For instance, derivatives of this compound have been studied as inhibitors of coagulation factor Xa, suggesting that they interfere with blood coagulation pathways.
The proposed mechanism generally involves:
Quantitative Structure-Activity Relationship (QSAR) studies can provide insights into how structural variations influence activity.
1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibits several notable physical and chemical properties:
These properties are critical for evaluating the compound's suitability for pharmaceutical applications.
The primary applications of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lie in medicinal chemistry. It has been explored for:
Research continues to explore additional therapeutic avenues based on its structural framework and biological activity profiles.
The pyrazolo[4,3-d]pyrimidine core emerged as a privileged scaffold in medicinal chemistry following seminal work on fused heterocyclic systems in the early 2000s. The specific derivative 1-(2-hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one represents a strategic advancement in this chemical class, designed to optimize physicochemical and pharmacokinetic properties. Historically, pyrazolo[4,3-d]pyrimidines gained prominence as bioisosteric replacements for purine nucleobases, capitalizing on their ability to mimic the hydrogen-bonding patterns of endogenous adenine while resisting enzymatic degradation [3] [7]. This compound's development trajectory parallels the broader exploration of pyrazolopyrimidine-based inhibitors targeting coagulation factors, where modifications at the N1 position significantly influenced potency and selectivity profiles. The 2-hydroxyethyl substitution specifically arose from efforts to enhance water solubility and reduce plasma protein binding compared to earlier aryl-substituted analogs like 1-(4-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, which demonstrated potent Factor Xa inhibition (IC50 ∼ 10 nM) but suboptimal metabolic stability [1] [2]. The hydroxyalkyl side chain marked a deliberate shift toward improved drug-likeness parameters while retaining the critical pharmacophoric elements necessary for target engagement across diverse therapeutic areas, including oncology, cardiovascular diseases, and inflammation.
The pyrazolo[4,3-d]pyrimidin-7(6H)-one system embodies a bicyclic, electron-deficient π-system that confers exceptional versatility in molecular recognition events. Its structural significance manifests through three key attributes:
Table 1: Comparative Binding Parameters of Pyrazolo[4,3-d]pyrimidine Derivatives
N1-Substituent | Target Protein | Kd (nM) | Solubility (µg/mL) | Selectivity Index vs. Related Kinases |
---|---|---|---|---|
4-Methoxyphenyl | Factor Xa | 8.2 | 12.5 | >100 |
2-Hydroxyethyl (Compound) | CDK2/Cyclin A | 57 | 89.3 | 38 |
3-Aminobenzo[d]isoxazol-5-yl | EGFR | 16 | 24.7 | 15 |
Benzyl | PIM-1 Kinase | 22 | 18.9 | 8 |
The 2-hydroxyethyl modification specifically enhances hydrogen-bonding capacity through its terminal hydroxyl group, which can form supplemental interactions with solvent-exposed residues like Lys89 in CDK2 or Asp1046 in EGFR [4] [6]. This substituent also decreases logP values by approximately 0.8–1.2 units compared to aryl analogs, directly addressing the poor aqueous solubility that hampered earlier generation compounds. Nuclear magnetic resonance (NMR) studies confirm the ethyl tether adopts a gauche conformation relative to the heterocycle, optimally positioning the hydroxyl for protein contacts while minimizing steric clash in the adenine-binding pocket [4] [8].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1